KAT681

Beschreibung

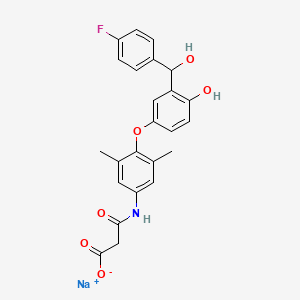

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAUUVBWUTVDDD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FNNaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373641-87-3 |

Source

|

| Record name | KAT-681 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373641873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KAT-681 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1026HR6G9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KAT681: A Liver-Selective Thyromimetic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While KAT681 (also known as T-0681) is described as a liver-selective thyromimetic, suggesting a mechanism of action via the Thyroid Hormone Receptor Beta 1 (TRβ1), publicly available scientific literature does not contain specific quantitative data on its binding affinity and selectivity for TRβ1 over TRα1. The information presented herein is based on published in vivo studies that demonstrate its effects consistent with TRβ1 agonism in the liver.

Executive Summary

This compound is a synthetic, liver-selective thyromimetic agent that has demonstrated significant potential in preclinical models for the management of dyslipidemia and atherosclerosis. By selectively activating thyroid hormone signaling in the liver, this compound effectively lowers plasma cholesterol and triglyceride levels. This is achieved primarily through the upregulation of the low-density lipoprotein receptor (LDLr) and scavenger receptor class B, type I (SR-BI). This targeted action in the liver is crucial for minimizing the potential for adverse effects typically associated with non-selective thyroid hormone receptor agonists, particularly cardiac toxicity mediated by the TRα1 isoform. This document provides a comprehensive overview of the available preclinical data on this compound, detailed experimental methodologies from key studies, and a visualization of its proposed signaling pathway and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies of this compound in animal models.

Table 1: Effects of this compound on Plasma Lipids in Cholesterol-Fed New Zealand White Rabbits

| Parameter | Control | This compound (36 nmol/kg/day) | Percentage Change |

| Plasma Cholesterol (mg/dL) | 850 ± 150 | 340 ± 90 | ↓ 60% |

| Plasma Triglycerides (mg/dL) | 200 ± 50 | 60 ± 20 | ↓ 70% |

Data from a 4-week study in New Zealand White rabbits fed a 0.2% cholesterol diet.

Table 2: Effects of this compound on Hepatic Protein Expression in Cholesterol-Fed New Zealand White Rabbits

| Protein | Control | This compound (36 nmol/kg/day) | Fold Change |

| LDL Receptor (LDLr) | 1.0 | 2.5 | ↑ 2.5 |

| Scavenger Receptor Class B, Type I (SR-BI) | 1.0 | 2.0 | ↑ 2.0 |

Data from a 4-week study in New Zealand White rabbits fed a 0.2% cholesterol diet.

Table 3: Effect of this compound on Atherosclerosis Development in apoE Knockout Mice

| Parameter | Control | This compound Treatment | Percentage Change |

| Atherosclerotic Lesion Area | Baseline | Reduced | ↓ 60% |

Data from a study in apoE knockout mice on a Western-type diet.

Experimental Protocols

In Vivo Study of this compound in Cholesterol-Fed Rabbits

-

Animal Model: Male New Zealand White (NZW) rabbits.

-

Diet: Rabbits were fed a diet containing 0.2% cholesterol to induce hyperlipidemia.

-

Drug Administration: this compound was administered at a dose of 36 nmol/kg/day via subcutaneously implanted osmotic pumps for a duration of 4 weeks. The control group received a placebo (vehicle).

-

Plasma Lipid Analysis: Blood samples were collected, and plasma concentrations of total cholesterol and triglycerides were determined using enzymatic assays.

-

Protein Expression Analysis: At the end of the study, livers were harvested. Hepatic protein levels of LDLr and SR-BI were quantified by Western blot analysis.

In Vivo Study of this compound on Reverse Cholesterol Transport in Mice

-

Animal Model: Wild-type, SR-BI knockout (KO), and LDLr KO mice.

-

Drug Administration: Mice were treated with this compound.

-

Bile Acid and Sterol Analysis: Bile acid production and biliary sterol secretion were measured to assess the impact on reverse cholesterol transport.

-

Plasma Cholesterol Analysis: Plasma cholesterol levels were measured to determine the dependence on LDLr and SR-BI.

In Vitro Study with HepG2 Cells

-

Cell Line: Human hepatoma (HepG2) cells.

-

Treatment: Confluent HepG2 cells were incubated with acetylated LDL (AcLDL) for 24 hours, followed by treatment with this compound (0.5 μM) in a serum-free medium for another 24 hours.

-

Analysis: Cellular protein was extracted, and Western blot analysis was performed to assess changes in protein expression.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Hepatocytes

Caption: Proposed mechanism of action for this compound in hepatocytes.

Experimental Workflow for In Vivo Rabbit Study

Caption: Workflow for the in vivo study of this compound in rabbits.

Conclusion and Future Directions

This compound demonstrates significant promise as a liver-selective TRβ1 agonist for the treatment of dyslipidemia and the prevention of atherosclerosis. The preclinical data strongly support its efficacy in reducing plasma lipids through the upregulation of key hepatic receptors involved in cholesterol homeostasis. However, the lack of publicly available in vitro data on its binding affinity and selectivity for the thyroid hormone receptor isoforms is a notable gap in the current understanding of this compound. Future research should focus on elucidating the precise in vitro pharmacological profile of this compound to fully characterize its selectivity and mechanism of action. Furthermore, long-term safety and efficacy studies, including those in larger animal models and eventually human clinical trials, will be necessary to translate these promising preclinical findings into a potential therapeutic for cardiovascular disease.

References

The Discovery and Synthesis of Novel KAT6A/B Inhibitors: A Technical Overview

Absence of "KAT681" in Public Domain Literature

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on a compound designated "this compound." It is possible that this is an internal, preclinical designation not yet disclosed publicly, or a misnomer for a related compound. This guide will therefore focus on well-characterized, potent, and selective inhibitors of the K-acetyltransferase 6A (KAT6A) and KAT6B enzymes, which are emerging as promising therapeutic targets in oncology. The principles and methodologies described herein are representative of the discovery and development of compounds in this class. We will focus on the representative inhibitors WM-1119 and CTx-648 (also known as PF-9363) to illustrate the core concepts.

Discovery of Potent KAT6A/B Inhibitors

The discovery of selective KAT6A/B inhibitors has largely been driven by high-throughput screening (HTS) campaigns followed by structure-guided medicinal chemistry efforts.

Initial Hit Identification: The journey to identify potent KAT6A inhibitors often begins with a high-throughput screen of a diverse chemical library. For instance, the discovery of the acylsulfonohydrazide-derived inhibitors, including the lead compound CTX-0124143, was the result of an HTS campaign designed to find inhibitors of the histone acetyltransferase KAT6A.[1] This initial hit, with an IC50 of 1.0 μM, served as a crucial starting point for further optimization.

Lead Optimization: Following the identification of initial hits, extensive structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and biological evaluation of numerous analogs. For example, the optimization of the acylsulfonohydrazide scaffold led to the discovery of WM-8014 and subsequently WM-1119.[1] These advanced compounds demonstrated significant improvements in potency and metabolic stability compared to the initial hits.[1] WM-1119, a highly potent KAT6A inhibitor with an IC50 of 6.3 nM and a Kd of 2 nM, emerged from these efforts.[1]

Similarly, the benzisoxazole series of inhibitors, which includes CTx-648 (PF-9363), was identified and optimized to yield highly potent and orally bioavailable compounds with excellent anti-tumor activity.[2][3]

Synthesis of Representative KAT6A/B Inhibitors

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategies can be inferred from the chemical structures and related literature. The synthesis of these complex molecules typically involves multi-step sequences.

General Synthetic Approach for Acylsulfonohydrazides (e.g., WM-1119): The synthesis of WM-1119 and related analogs likely involves the coupling of a substituted benzoic acid with a substituted benzenesulfonohydrazide. The core structure, N'-(substituted-benzoyl)benzenesulfonohydrazide, is a key feature of this class of inhibitors.

General Synthetic Approach for Benzisoxazoles (e.g., CTx-648/PF-9363): The synthesis of the benzisoxazole series of inhibitors is a distinct chemical challenge. The core scaffold is likely constructed through a key cyclization step to form the benzisoxazole ring system, followed by the introduction of various substituents to optimize the compound's properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative KAT6A/B inhibitors.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity Notes |

| WM-8014 | KAT6A | 8 | 5 | >10-fold selective over KAT7 and KAT5.[4] |

| KAT6B | 28 | - | ||

| WM-1119 | KAT6A | 6.3 | 2 | >250-fold affinity for KAT6A compared to KAT5 and KAT7.[5] |

| KAT5 | - | 2200 | ||

| KAT7 | - | 500 | ||

| CTX-0124143 | KAT6A | 1000 | - | Initial HTS hit.[1] |

| CTx-648 (PF-9363) | KAT6A/B | Potent, single-digit nM | - | Highly selective versus other MYST family members (KAT5, KAT7, KAT8).[2][3] |

| HW321005 | KAT6A/B | Single-digit nM | - | High selectivity over other KAT family members.[6] |

Table 2: Cellular Activity and Pharmacokinetics

| Compound | Cell Line | Cellular IC50 (µM) | Oral Bioavailability (rat) |

| WM-1119 | B-cell lymphoma | 0.25 | - |

| WM-1119 | - | - | 56%[1] |

| CTx-648 (PF-9363) | ZR-75-1 (ER+ breast cancer) | Potent nM range | Orally bioavailable[2][3] |

| HW321005 | - | - | Good oral bioavailability across multiple preclinical species.[6] |

Mechanism of Action and Signaling Pathways

KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating lysine residues on histone and non-histone proteins.[2][3] Dysregulation of KAT6A activity is implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer where it is frequently amplified.[4]

The inhibitors described in this guide, such as WM-1119 and CTx-648, act as reversible competitors of acetyl coenzyme A (acetyl-CoA), one of the two substrates for the KAT6A enzyme.[1] By binding to the acetyl-CoA binding pocket, these inhibitors prevent the transfer of an acetyl group to histone substrates, thereby modulating gene expression.

Signaling Pathways Affected by KAT6A Inhibition:

KAT6A inhibition has been shown to impact several key signaling pathways involved in cancer progression:

-

Estrogen Signaling: In ER+ breast cancer, KAT6A inhibition leads to the downregulation of genes involved in estrogen signaling.[2]

-

Cell Cycle Progression: These inhibitors can induce cell cycle arrest, often leading to cellular senescence, a state of irreversible growth arrest.[1]

-

Myc Pathway: The activity of the oncoprotein Myc can be attenuated by KAT6A inhibition.[2]

-

PI3K/AKT Pathway: In glioblastoma, KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by acetylating H3K23, which recruits TRIM24 to the PIK3CA promoter, enhancing its transcription.[1][4] Inhibition of KAT6A would therefore be expected to downregulate this pro-survival pathway.

Diagrams of Key Processes:

Caption: A generalized workflow for the discovery of KAT6A inhibitors.

References

- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

The Core Pharmacological Profile of KAT-681: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available preclinical data on KAT-681 (also known as T-0681), a liver-selective thyroid hormone receptor (THR) agonist. The document synthesizes key findings on the pharmacodynamics of KAT-681, including its mechanism of action and significant effects on lipid metabolism and hepatocarcinogenesis. Detailed experimental protocols from foundational preclinical studies are presented to facilitate reproducibility and further investigation. While extensive pharmacodynamic data is available, this guide also highlights the current lack of publicly accessible quantitative pharmacokinetic data for this compound. All data is presented in a structured format for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

KAT-681 is a novel synthetic, liver-selective thyromimetic compound that acts as an agonist for the thyroid hormone receptor (THR).[1] It has been investigated for its potent hypolipidemic properties and its potential as a chemopreventive agent against hepatocellular carcinoma.[1] By selectively targeting THRs, particularly in the liver, KAT-681 aims to harness the therapeutic benefits of thyroid hormone action on metabolism while minimizing the potential for adverse effects in other tissues. This document serves as a technical resource, consolidating the current knowledge on the pharmacokinetics and pharmacodynamics of KAT-681.

Pharmacodynamics

Mechanism of Action

KAT-681 functions as a thyroid hormone receptor agonist. Thyroid hormones are crucial regulators of metabolism, and their effects are mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. TRs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. The liver-selectivity of KAT-681 suggests a preferential interaction with the TRβ isoform, which is highly expressed in the liver and is known to mediate the beneficial effects of thyroid hormone on cholesterol and lipid metabolism.

Signaling Pathway

The binding of KAT-681 to the thyroid hormone receptor initiates a cascade of molecular events that alters gene expression. In the nucleus, the unliganded TR/RXR heterodimer is typically bound to a corepressor complex, which silences gene transcription. Upon agonist binding, a conformational change in the TR releases the corepressor complex and facilitates the recruitment of a coactivator complex. This coactivator complex then promotes the transcription of target genes involved in lipid metabolism and other cellular processes.

References

The Role of KAT6A in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases. Primarily known for its role in development and cancer, a growing body of evidence has implicated KAT6A as a significant player in the intricate network of metabolic regulation. This technical guide provides an in-depth overview of the current understanding of KAT6A's function in key metabolic processes, including glucose and lipid metabolism, and its interaction with central metabolic signaling pathways. We will explore the molecular mechanisms through which KAT6A influences cellular bioenergetics, mitochondrial function, and its implications in metabolic diseases and as a potential therapeutic target. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involving KAT6A.

Introduction to KAT6A

KAT6A is a histone acetyltransferase that primarily targets histone H3 at lysine 9 (H3K9) and lysine 14 (H3K14), leading to a more open chromatin structure that facilitates gene transcription.[1][2] Its function is integral to various cellular processes, including cell cycle progression, stem cell maintenance, and differentiation.[2][3] Dysregulation of KAT6A has been linked to developmental disorders, such as KAT6A syndrome, and various cancers.[1][2] Emerging research, which is the focus of this guide, highlights that KAT6A's influence extends deep into the metabolic landscape of the cell.

KAT6A and the AMPK Signaling Pathway: A Central Axis in Cardiac Metabolism

One of the most well-documented roles of KAT6A in metabolism is its interplay with the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This interaction is particularly prominent in the context of cardiac muscle metabolism.

A key event in this regulatory axis is the acetylation of KAT6A itself at lysine 816 (K816).[4][5] This post-translational modification is notably induced by a ketogenic diet, suggesting a direct link between dietary interventions and KAT6A activity.[4][5] Acetylated KAT6A exhibits an enhanced interaction with the regulatory subunits of AMPK, leading to the stimulation of AMPK signaling.[4][5] This, in turn, promotes mitochondrial function and influences cellular growth in cardiomyocytes.[4][5]

Signaling Pathway: KAT6A-AMPK Interaction

Caption: KAT6A acetylation at K816, induced by a ketogenic diet, enhances its interaction with and activation of AMPK, thereby regulating mitochondrial function and cell growth in cardiomyocytes.

Epigenetic Reprogramming of Glucose Metabolism in T-Cells

KAT6A plays a critical role in the metabolic reprogramming of immune cells, specifically CD4+ T-cells. In the context of autoimmunity, augmented CD4+ T-cell responses are associated with significant metabolic shifts, particularly towards glycolysis.[6][7] KAT6A orchestrates this metabolic switch by epigenetically regulating the expression of key glycolytic genes.[6][7] It does so by increasing histone acetylation at the chromatin regions of these genes, making them more accessible for transcription.[6][7] This function is crucial for the proliferation and differentiation of pro-inflammatory CD4+ T-cell subsets.[6]

Experimental Workflow: Investigating KAT6A's Role in T-Cell Glycolysis

Caption: A typical experimental workflow to elucidate the role of KAT6A in regulating T-cell glycolysis.

KAT6A, Mitochondrial Function, and Metabolic Disorders

Beyond its interaction with AMPK, KAT6A has a broader role in maintaining mitochondrial health. In the context of KAT6A syndrome, a neurodevelopmental disorder caused by mutations in the KAT6A gene, patients often exhibit mitochondrial dysfunction.[1][8] Cellular models of KAT6A syndrome have shown impaired mitochondrial bioenergetics.[8]

Notably, supplementation with L-carnitine, which is essential for fatty acid transport into mitochondria, and pantothenate, a precursor to coenzyme A (and thus acetyl-CoA), has been shown to improve mitochondrial function and histone acetylation in these cellular models.[8] This suggests that metabolic interventions could potentially alleviate some of the cellular phenotypes associated with KAT6A deficiency.

Interaction with the PI3K/AKT Signaling Pathway

KAT6A also intersects with the PI3K/AKT signaling pathway, a central node in cellular growth, proliferation, and metabolism. In certain cancer contexts, KAT6A has been shown to activate the PI3K/AKT pathway.[9] The proposed mechanism involves KAT6A-mediated acetylation of H3K23 at the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K.[9] This epigenetic mark facilitates the recruitment of other regulatory proteins, leading to increased PIK3CA transcription and subsequent activation of the PI3K/AKT cascade.[9]

Signaling Pathway: KAT6A and PI3K/AKT Activation

Caption: KAT6A promotes PI3K/AKT signaling by increasing H3K23 acetylation at the PIK3CA promoter, leading to enhanced gene expression.

Role in Adipogenesis and Lipid Metabolism

The direct role of KAT6A in adipogenesis and lipid metabolism is an emerging area of research. While some studies suggest a broader involvement of lysine acetyltransferases in these processes, the specific functions of KAT6A are not as well-defined as in cardiac and immune cells. Other members of the KAT family, such as KAT8, have been more directly implicated in adipocyte differentiation.[10] Further investigation is required to delineate the precise role, if any, of KAT6A in regulating adipocyte biology and systemic lipid homeostasis.

Quantitative Data Summary

The following tables summarize the types of quantitative data that have been generated in studies on KAT6A and metabolic regulation. The specific values are placeholders and would be populated from the full-text articles.

Table 1: Gene Expression Changes in Response to KAT6A Modulation

| Gene | Cell Type | Condition | Fold Change (vs. Control) | p-value | Reference |

| Pfkfb3 | CD4+ T-Cell | KAT6A Knockdown | e.g., -2.5 | <0.01 | [6] |

| Ldha | CD4+ T-Cell | KAT6A Knockdown | e.g., -2.1 | <0.01 | [6] |

| PIK3CA | Glioblastoma Cell | KAT6A Knockdown | e.g., -3.0 | <0.001 | [9] |

| ACC1 | Cardiomyocyte | KAT6A-K816Q Mutant | e.g., +1.8 | <0.05 | [4] |

Table 2: Changes in Metabolic Parameters

| Parameter | Assay | Cell Type | Condition | % Change (vs. Control) | Reference |

| Basal Glycolysis (ECAR) | Seahorse | CD4+ T-Cell | KAT6A Knockdown | e.g., -40% | [6] |

| Maximal Respiration (OCR) | Seahorse | Cardiomyocyte | KAT6A-K816Q Mutant | e.g., +25% | [4] |

| ATP Production | Luminescence Assay | KAT6A Syndrome Fibroblasts | L-carnitine/Pantothenate | e.g., +30% | [8] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate KAT6A's role in metabolic regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This technique is used to identify the genomic regions where KAT6A or specific histone modifications (like H3K9ac) are located.

-

Cell Fixation: Crosslink proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of interest (e.g., anti-KAT6A, anti-H3K9ac).

-

Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash and Elution: Wash beads to remove non-specific binding and elute the complexes.

-

Reverse Crosslinking: Reverse the formaldehyde crosslinks and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome and perform peak calling to identify enriched regions.

Seahorse XF Metabolic Flux Analysis

This technology measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight.

-

Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Cell Preparation: Wash cells and replace the culture medium with the prepared assay medium.

-

Instrument Setup and Calibration: Load the hydrated sensor cartridge with compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and calibrate the instrument.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay.

-

Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key metabolic parameters.

Co-Immunoprecipitation (Co-IP)

This method is used to study protein-protein interactions, such as between KAT6A and AMPK.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.

-

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-KAT6A).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Wash: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the "bait" and "prey" proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-AMPK).

Conclusion and Future Directions

KAT6A is emerging as a multifaceted regulator of cellular metabolism, acting at the intersection of epigenetics and key signaling pathways. Its ability to integrate dietary cues, such as those from a ketogenic diet, and translate them into changes in gene expression and metabolic function, as seen with the AMPK pathway, positions it as a critical metabolic sensor. Furthermore, its role in governing the metabolic phenotype of immune cells has significant implications for inflammatory and autoimmune diseases.

For drug development professionals, KAT6A presents a novel therapeutic target. Inhibitors of KAT6A's acetyltransferase activity could be explored for diseases characterized by metabolic dysregulation, such as certain cancers and autoimmune disorders. Conversely, strategies to enhance KAT6A function or bypass its downstream effects, as suggested by the L-carnitine and pantothenate supplementation studies in KAT6A syndrome, may offer therapeutic avenues for metabolic disorders associated with KAT6A deficiency.

Future research should focus on further delineating the full spectrum of KAT6A's metabolic targets, both histone and non-histone, and understanding its role in a wider range of metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Elucidating the context-dependent nature of KAT6A's metabolic functions will be key to harnessing its therapeutic potential.

References

- 1. kat6a.org [kat6a.org]

- 2. mdpi.com [mdpi.com]

- 3. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KAT6A acetylation drives metabolic adaptation to mediate cellular growth and mitochondrial metabolism through AMPK interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine acetyltransferase 6A maintains CD4+ T cell response via epigenetic reprogramming of glucose metabolism in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. "KAT8, lysine acetyltransferase 8, is required for adipocyte differenti" by Jasmine A. Burrell and Jacqueline M. Stephens [repository.lsu.edu]

The Role of KAT6A and the Therapeutic Potential of its Inhibition in Liver Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine Acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc Finger Protein (MOZ), is a histone acetyltransferase that plays a critical role in chromatin modification and gene regulation. Emerging evidence has implicated KAT6A as a key player in the pathogenesis of certain liver diseases, most notably hepatocellular carcinoma (HCC). Its dysregulation has been linked to tumor progression, resistance to therapy, and poor patient outcomes. This technical guide provides a comprehensive overview of the current understanding of KAT6A's function in liver diseases, with a particular focus on the potential of KAT6A inhibitors, such as WM-1119, as a novel therapeutic strategy. This document will delve into the molecular mechanisms, preclinical evidence, and detailed experimental protocols relevant to the investigation of KAT6A and its inhibitors in the context of liver pathology.

Introduction to KAT6A (MOZ)

KAT6A is a member of the MYST family of histone acetyltransferases (HATs), which are characterized by a highly conserved MYST domain responsible for their catalytic activity.[1][2] As a key epigenetic regulator, KAT6A catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, primarily targeting H3K23 (histone H3 at lysine 23).[3] This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure that facilitates the binding of transcription factors and the initiation of gene transcription.[1]

Beyond its role in histone modification, KAT6A is also known to acetylate non-histone proteins, thereby influencing a wide array of cellular processes including cell cycle progression, DNA damage repair, and stem cell maintenance.[2] Given its fundamental role in gene expression, it is not surprising that aberrant KAT6A activity has been linked to various developmental disorders and cancers.[2]

The Role of KAT6A in Liver Disease

Current research on the role of KAT6A in liver disease is predominantly focused on hepatocellular carcinoma (HCC). There is limited but emerging evidence suggesting a potential role in other liver pathologies such as liver fibrosis.

Hepatocellular Carcinoma (HCC)

Upregulation and Prognostic Significance:

Multiple studies have demonstrated that KAT6A is significantly upregulated in HCC tissues and cell lines compared to adjacent non-tumorous liver tissue and normal hepatic cells.[3][4] This overexpression is not merely a correlative finding; it has been shown to be a significant predictor of poor prognosis in HCC patients, associated with larger tumor size, higher histological grade, advanced tumor-node-metastasis (TNM) stage, and shorter overall and disease-free survival.[3][4]

Table 1: Correlation of KAT6A Expression with Clinicopathological Features in HCC

| Clinical Feature | High KAT6A Expression (n=64) | Low KAT6A Expression (n=64) | P-value | Reference |

| Tumor Size | 0.002 | [3] | ||

| > 5 cm | 38 | 22 | ||

| ≤ 5 cm | 26 | 42 | ||

| Edmondson-Steiner Grade | 0.020 | [3] | ||

| III-IV | 35 | 21 | ||

| I-II | 29 | 43 | ||

| TNM Stage | 0.034 | [3] | ||

| III-IV | 25 | 14 | ||

| I-II | 39 | 50 |

Liver Fibrosis

The direct role of KAT6A in liver fibrosis is an area of active investigation. However, some indirect evidence suggests its potential involvement. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix, a process driven by the activation of hepatic stellate cells (HSCs).[5] This activation is regulated by multiple signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[6][7] One study has shown that KAT6A can acetylate SMAD3, a key downstream effector of the TGF-β signaling pathway.[8] While this observation was not made in the context of liver fibrosis, it provides a plausible mechanistic link that warrants further investigation.

Additionally, increased matrix stiffness, a hallmark of liver fibrosis, has been shown to upregulate KAT6A expression in HCC cells, suggesting a potential feedback loop where the fibrotic microenvironment could enhance KAT6A activity.[3]

Signaling Pathways and Mechanisms of Action

The H3K23ac/TRIM24-SOX2 Pathway in HCC

A key mechanism through which KAT6A promotes HCC progression is the H3K23ac/TRIM24-SOX2 signaling pathway.[3][4] In this pathway, upregulated KAT6A acetylates H3K23, creating a binding site for the tripartite motif-containing protein 24 (TRIM24). TRIM24 then acts as a transcriptional co-activator for the SRY-Box Transcription Factor 2 (SOX2), a well-known oncogene involved in maintaining cancer stem cell-like properties. The resulting increase in SOX2 expression drives HCC cell proliferation, viability, and colony formation.[3]

Figure 1: H3K23ac/TRIM24-SOX2 Signaling Pathway in HCC.

The YAP Signaling Pathway in HCC

Another critical pathway influenced by KAT6A in HCC involves the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway. While the direct acetylation of YAP by KAT6A in liver cancer has not been definitively shown, KAT6A has been demonstrated to regulate YAP expression. The silencing of KAT6A leads to a decrease in YAP levels. This regulation is thought to occur at the transcriptional level, where KAT6A enriches at the YAP promoter, leading to increased H3K23 acetylation and recruitment of RNA polymerase II, thereby driving YAP transcription.

References

- 1. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonalcoholic Steatohepatitis Promoting Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix stiffness-induced upregulation of histone acetyltransferase KAT6A promotes hepatocellular carcinoma progression through regulating SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hepatic stellate cell activation and pro-fibrogenic signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic strategies against TGF‐β signaling pathway in hepatic fibrosis | Semantic Scholar [semanticscholar.org]

- 7. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Early-Stage Research on KAT6A Inhibitors and Cancer Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysine acetyltransferase KAT6A is a critical regulator of chromatin modification and gene expression, and its dysregulation has been increasingly implicated in the pathogenesis of various cancers. As a transcriptional coactivator, KAT6A plays a pivotal role in cell cycle progression, proliferation, and stem cell renewal. Its inhibition presents a promising therapeutic strategy for cancer treatment and, potentially, prevention. This technical guide provides an in-depth overview of the early-stage research on KAT6A inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate them. While specific data on a compound designated "KAT681" is not publicly available, this document synthesizes the existing knowledge from studies on well-characterized KAT6A inhibitors to serve as a foundational resource for the scientific community.

Introduction: KAT6A as a Target in Oncology

Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating gene transcription.

KAT6A (also known as MOZ or MYST3) is a member of the MYST family of acetyltransferases. It is a catalytic subunit of a multi-protein complex that plays a crucial role in regulating the expression of genes involved in cell cycle control and development. Aberrant KAT6A activity has been linked to various malignancies, including breast cancer, leukemia, and hepatocellular carcinoma, often correlating with poor prognosis. The dependence of certain cancer cells on KAT6A for their survival and proliferation makes it an attractive target for therapeutic intervention.

Mechanism of Action of KAT6A Inhibitors

KAT6A inhibitors are small molecules designed to bind to the catalytic pocket of the KAT6A protein, preventing it from acetylating its substrates. The primary mechanism of action involves the competitive inhibition of the binding of either acetyl-CoA or the histone substrate. This leads to a downstream cascade of cellular events:

-

Reduction of Histone Acetylation: The most direct effect is the decreased acetylation of histone H3 at specific lysine residues (e.g., H3K9ac, H3K23ac), which are key substrates of KAT6A.

-

Transcriptional Repression: Reduced histone acetylation leads to a more condensed chromatin state at the promoter and enhancer regions of KAT6A target genes, resulting in their transcriptional repression. Key target genes often include those involved in cell cycle progression (e.g., cyclins) and oncogenic signaling pathways.

-

Cell Cycle Arrest: By downregulating the expression of critical cell cycle regulators, KAT6A inhibitors induce a G1-phase cell cycle arrest.

-

Induction of Apoptosis and Senescence: Prolonged inhibition of KAT6A activity can trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence in cancer cells.

-

Inhibition of Cancer Stem Cell Properties: KAT6A is implicated in maintaining the self-renewal capacity of cancer stem cells. Its inhibition can lead to the differentiation of these cells and a reduction in their tumorigenic potential.

Caption: Mechanism of action of a KAT6A inhibitor leading to cell cycle arrest.

Preclinical Data for KAT6A Inhibitors

While specific data for "this compound" is not available, preclinical studies on other KAT6A inhibitors have demonstrated promising anti-cancer activity across various models. The following tables summarize representative quantitative data from these studies.

Table 1: In Vitro Efficacy of KAT6A Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Cellular Effect |

| PF-9363 | EOL-1 | Acute Eosinophilic Leukemia | 100 | Inhibition of proliferation, induction of apoptosis |

| PF-9363 | MV4-11 | Acute Myeloid Leukemia | 250 | G1 cell cycle arrest, induction of senescence |

| WM-8014 | MCF-7 | Breast Cancer (ER+) | 50 | Inhibition of estrogen-dependent proliferation |

| WM-8014 | T47D | Breast Cancer (ER+) | 80 | Downregulation of ER target genes |

Table 2: In Vivo Efficacy of KAT6A Inhibitors in Xenograft Models

| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| PF-9363 | EOL-1 | Acute Eosinophilic Leukemia | 50 mg/kg, oral, QD | 75 |

| WM-8014 | MCF-7 | Breast Cancer (ER+) | 30 mg/kg, i.p., BID | 60 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to characterize KAT6A inhibitors.

In Vitro KAT6A Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound on the KAT6A enzyme.

Methodology:

-

Reagents: Recombinant human KAT6A, Histone H3 peptide (substrate), Acetyl-CoA, test compound, and a detection reagent (e.g., luminescence-based).

-

Procedure: a. The test compound is serially diluted in DMSO and added to a 384-well plate. b. Recombinant KAT6A enzyme is added to each well and incubated with the compound. c. The enzymatic reaction is initiated by adding the Histone H3 peptide and Acetyl-CoA. d. The reaction is allowed to proceed for a specified time at room temperature. e. A detection reagent that measures the amount of acetylated product or the remaining substrate is added. f. The signal (e.g., luminescence) is read on a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for an in vitro KAT6A enzymatic assay.

Cell Proliferation Assay

Objective: To assess the effect of a KAT6A inhibitor on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: Plates are incubated for a period of 3 to 7 days.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blotting for Histone Acetylation

Objective: To confirm the on-target effect of the KAT6A inhibitor in a cellular context.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified duration. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated H3K9 (ac-H3K9) and total Histone H3 (as a loading control).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified to determine the relative change in ac-H3K9 levels upon treatment.

Caption: Western blot workflow for assessing histone acetylation.

Animal Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of a KAT6A inhibitor.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and may be used for pharmacodynamic analysis (e.g., Western blotting for ac-H3K9).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance is determined.

Future Directions and Considerations for Cancer Prevention

The preclinical data for KAT6A inhibitors are highly encouraging for cancer treatment. The potential for these inhibitors in a cancer prevention setting is an emerging area of interest. Key considerations for advancing KAT6A inhibitors towards a preventive application include:

-

Safety and Tolerability: Long-term safety is paramount for a preventive agent. Chronic dosing studies in appropriate animal models are necessary to understand the potential on-target and off-target toxicities.

-

Biomarker Development: Identifying predictive biomarkers to select high-risk populations who would benefit most from KAT6A inhibitor-based prevention is crucial. This could include genetic mutations or specific gene expression signatures.

-

Intermittent Dosing: Exploring intermittent dosing schedules may help to mitigate potential long-term side effects while still achieving a preventive effect.

-

Combination Strategies: Combining KAT6A inhibitors with other preventive agents (e.g., selective estrogen receptor modulators in breast cancer) could offer synergistic effects.

Conclusion

KAT6A has emerged as a compelling target in oncology. Early-stage research on KAT6A inhibitors has demonstrated their potential to modulate key oncogenic pathways and inhibit the growth of cancer cells in preclinical models. While the journey from a promising preclinical candidate to a clinically approved therapeutic or preventive agent is long and challenging, the foundational research summarized in this guide provides a strong rationale for the continued development of this class of epigenetic drugs. Further investigation into the long-term safety, biomarker-driven patient selection, and optimal dosing strategies will be critical to realizing the full potential of KAT6A inhibitors in the fight against cancer.

Unveiling the Cellular Tapestry: A Technical Guide to Pathways Modulated by KAT6A Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate cellular pathways modulated by the inhibition of KAT6A (Lysine Acetyltransferase 6A), a critical epigenetic regulator. By targeting KAT6A's histone acetyltransferase activity, small molecule inhibitors, exemplified here as "KAT681," offer a promising avenue for therapeutic intervention in various diseases, particularly cancer. This document provides a comprehensive overview of the core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanism of Action: Epigenetic Reprogramming

KAT6A is a member of the MYST family of histone acetyltransferases (HATs) that plays a pivotal role in regulating gene expression by acetylating histone H3, primarily at lysine 23 (H3K23ac)[1]. This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription[1]. KAT6A inhibitors, such as PF-9363 and WM-1119, act as competitive inhibitors of acetyl-CoA, the acetyl group donor for the enzymatic reaction[2][3]. By blocking KAT6A's catalytic activity, these inhibitors prevent H3K23 acetylation, resulting in a more condensed chromatin state and the transcriptional repression of KAT6A target genes[4][5]. This epigenetic reprogramming underlies the profound cellular effects of KAT6A inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data demonstrating the efficacy and cellular impact of KAT6A inhibitors.

Table 1: In Vitro Potency of KAT6A Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| PF-9363 (CTx-648) | ZR-75-1 | ER+ Breast Cancer | 0.3 | [6][7] |

| PF-9363 (CTx-648) | T47D | ER+ Breast Cancer | 0.9 | [6][7] |

| WM-1119 | EMRK1184 | Lymphoma | 250 | [8] |

Table 2: Selectivity of KAT6A Inhibitors

| Inhibitor | Target | Binding KD (nM) | Selectivity vs. KAT6A | Reference(s) |

| WM-1119 | KAT6A | 2 | - | [8] |

| WM-1119 | KAT5 | 2200 | 1100-fold | [8] |

| WM-1119 | KAT7 | 500 | 250-fold | [8] |

| PF-9363 (CTx-3648) | KAT6A | 0.41 (Ki) | - | [7] |

| PF-9363 (CTx-3648) | KAT6B | 1.2 (Ki) | 2.9-fold | [7] |

| PF-9363 (CTx-3648) | KAT7 | 66 (Ki) | 161-fold | [7] |

| PF-9363 (CTx-3648) | KAT5 | 384 (Ki) | 937-fold | [7] |

| PF-9363 (CTx-3648) | KAT8 | 570 (Ki) | 1390-fold | [7] |

Key Cellular Pathways Modulated by KAT6A Inhibition

Inhibition of KAT6A triggers a cascade of downstream cellular events, primarily through the modulation of key signaling pathways.

Cell Cycle Arrest and Induction of Senescence

A hallmark of KAT6A inhibition is the induction of cell cycle arrest, primarily in the G1 phase, and the subsequent entry into a state of cellular senescence[2][8][9]. This process is often dependent on the activation of the CDKN2A (p16INK4A/p14ARF) tumor suppressor locus[2][3]. Mechanistically, KAT6A is known to repress the expression of negative regulators of the INK4A/ARF locus[2]. Therefore, inhibition of KAT6A leads to the upregulation of p16INK4A and p14ARF, which in turn inhibit cyclin-dependent kinases (CDKs) and activate the p53 pathway, respectively, culminating in cell cycle arrest and senescence.

Downregulation of Estrogen Receptor (ER) Signaling

In estrogen receptor-positive (ER+) breast cancer, KAT6A plays a crucial role in driving tumor growth by co-activating estrogen receptor (ERα) signaling[5]. KAT6A-mediated acetylation of histones at the promoters of ERα target genes enhances their transcription[10]. Inhibition of KAT6A with compounds like PF-9363 leads to a significant downregulation of the ESR1 gene (encoding ERα) and other estrogen-responsive genes[5][6][10]. This provides a therapeutic strategy to overcome resistance to conventional endocrine therapies in ER+ breast cancer.

Attenuation of PI3K/AKT Signaling

Recent studies have uncovered a critical role for KAT6A in activating the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and metabolism[11][12]. KAT6A promotes the transcription of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K[11][13]. This is achieved through KAT6A-mediated H3K23 acetylation at the PIK3CA promoter, which recruits the transcriptional co-activator TRIM24[11]. Consequently, inhibition of KAT6A leads to reduced PIK3CA expression, decreased AKT phosphorylation, and suppression of downstream signaling, thereby inhibiting tumorigenesis[11][12].

Regulation of p53 Activity

KAT6A can directly acetylate the tumor suppressor protein p53 at lysines 120 and 382[14]. This acetylation event enhances p53's transcriptional activity, leading to the induction of its target genes, such as the cell cycle inhibitor p21[14]. While this suggests a tumor-suppressive role for KAT6A in some contexts, the overall impact of KAT6A on p53 function is likely context-dependent and may be influenced by the specific cellular environment and the presence of other post-translational modifications on p53. The interplay between KAT6A and p53 signaling is an active area of research.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of KAT6A inhibitors are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of KAT6A inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., ZR-75-1, T47D)

-

Complete cell culture medium

-

96-well plates

-

KAT6A inhibitor (e.g., PF-9363)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16][17]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2[16].

-

Prepare serial dilutions of the KAT6A inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[16][17].

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals[16].

-

Incubate the plate at 37°C for 4 hours to overnight, until the formazan crystals are completely dissolved[17].

-

Measure the absorbance at 570 nm using a microplate reader[15][16].

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

References

- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 2. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]

- 5. oncologyone.com.au [oncologyone.com.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. betalifesci.com [betalifesci.com]

- 10. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a Novel Compound in Rodents

Introduction

These application notes provide a comprehensive protocol for the in vivo administration of a novel investigational compound, exemplified here as "KAT681," in rodent models. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure procedural consistency, animal welfare, and the generation of reproducible data. This document outlines procedures for formulation, administration via various routes, and recommendations for pharmacokinetic and initial toxicology assessments. Given the absence of specific public data for a compound designated "this compound," this protocol is presented as an adaptable template for a novel small molecule inhibitor. Researchers must substitute the placeholder information with compound-specific data.

Compound Information and Formulation

Prior to in vivo administration, the physicochemical properties of the investigational compound must be characterized to develop a suitable formulation for dosing.

Table 1: Compound Characteristics (Example)

| Parameter | Value | Source |

| Compound ID | This compound | Internal |

| Molecular Weight | [Insert Value] g/mol | [Specify] |

| Solubility | [e.g., Soluble in DMSO, sparingly soluble in water] | [Specify] |

| pKa | [Insert Value] | [Specify] |

| LogP | [Insert Value] | [Specify] |

Formulation Protocol

Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen administration route.

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)

-

Sterile, pyrogen-free water for injection or saline

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

-

pH meter

Protocol:

-

Vehicle Preparation: Prepare the desired vehicle system. A common vehicle for poorly water-soluble compounds is 10% DMSO, 40% PEG300, and 50% saline. The choice of vehicle should be based on the compound's solubility and the route of administration.

-

Compound Solubilization: Weigh the required amount of this compound powder and dissolve it in the minimum necessary volume of the primary solvent (e.g., DMSO).

-

Vehicle Addition: Gradually add the remaining vehicle components while continuously mixing (e.g., vortexing) to avoid precipitation.

-

Final Volume Adjustment: Adjust the final volume with saline or water for injection to achieve the desired final concentration.

-

Homogenization and Sterilization: Ensure the final formulation is a clear solution or a uniform suspension. If necessary, use a sonicator to aid dissolution. For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter if it is a solution.

-

QC Check: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 4.5-8.0 for parenteral routes).[1] Observe the formulation for any signs of precipitation or instability.

In Vivo Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[1][2]

Animal Models

Commonly used rodent models for initial in vivo studies include C57BL/6 mice, BALB/c mice, and Sprague Dawley or Wistar rats.[3][4] The choice of model will depend on the specific research question.

Administration Routes

The selection of the administration route depends on the desired pharmacokinetic profile and the therapeutic target. The rate of absorption generally follows IV > IP > IM > SC > PO.[5]

This is a common route for administering compounds intended for oral delivery.

Materials:

-

Dosing formulation

-

Appropriate gauge feeding needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringe

Protocol:

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.

-

Introduce the gavage needle into the esophagus and gently advance it to the predetermined depth.

-

Slowly administer the dosing formulation.

-

Carefully withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

IP injections allow for rapid absorption of the compound into the systemic circulation.

Materials:

-

Dosing formulation

-

Appropriate gauge needle (e.g., 25-27 gauge) and syringe

Protocol:

-

Restrain the animal to expose the abdomen.

-

Tilt the animal's head downwards at a slight angle.

-

Insert the needle into the lower right abdominal quadrant, aspirating to ensure the needle has not entered the bladder or intestines.[2]

-

Inject the formulation.

-

Withdraw the needle and return the animal to its cage.

IV administration provides 100% bioavailability and is typically performed via the lateral tail vein in rodents.

Materials:

-

Dosing formulation

-

Appropriate gauge needle (e.g., 27-30 gauge) and syringe

-

Restraining device

Protocol:

-

Place the animal in a restraining device to secure it and expose the tail.

-

Warm the tail with a heat lamp or warm water to dilate the veins.

-

Disinfect the injection site with an alcohol wipe.

-

Insert the needle into one of the lateral tail veins.

-

Slowly inject the formulation.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Table 2: Recommended Administration Volumes in Rodents

| Species | Route | Acceptable Maximum Volume (mL/kg) | Absolute Maximum Volume (mL/kg) |

| Mouse | Oral (PO) | 10 | 20 |

| Subcutaneous (SC) | 5-10 | 20 | |

| Intraperitoneal (IP) | 10 | 20 | |

| Intravenous (IV) | 5 | 25 | |

| Rat | Oral (PO) | 10 | 20 |

| Subcutaneous (SC) | 5-10 | 10 | |

| Intraperitoneal (IP) | 5-10 | 20 | |

| Intravenous (IV) | 5 | 20 |

Data adapted from institutional guidelines.[1][6]

Experimental Workflows and Data Presentation

Pharmacokinetic (PK) Study

A typical PK study involves administering the compound and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Example Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |

| IV | 2 | 1500 ± 210 | 0.08 | 2500 ± 350 | 2.5 ± 0.4 |

| PO | 10 | 800 ± 150 | 1.0 | 4000 ± 600 | 3.1 ± 0.5 |

| IP | 5 | 1200 ± 180 | 0.5 | 3200 ± 450 | 2.8 ± 0.3 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Maximum Tolerated Dose (MTD) Study

An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Table 4: Example MTD Study Results for this compound in Mice (14-Day Study, Hypothetical Data)

| Dose Group (mg/kg/day, PO) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |

| Vehicle | 5 | 0/5 | +5.2% | None observed |

| 10 | 5 | 0/5 | +4.8% | None observed |

| 30 | 5 | 0/5 | -2.1% | Mild piloerection |

| 100 | 5 | 2/5 | -15.6% | Piloerection, lethargy, hunched posture |

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a KAT (K-acetyltransferase) inhibitor and a typical experimental workflow for an in vivo efficacy study.

Caption: Hypothetical signaling pathway for a KAT inhibitor.

Caption: Experimental workflow for an in vivo efficacy study.

References

- 1. iacuc.wsu.edu [iacuc.wsu.edu]

- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. inotiv.com [inotiv.com]

- 5. cea.unizar.es [cea.unizar.es]

- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]

Application Notes and Protocols for KAT681 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and use of KAT681, a potent and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1), for in vitro cell culture experiments. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets MNK1, a serine/threonine kinase that plays a crucial role in the regulation of protein synthesis. MNK1 is activated by the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Upon activation, MNK1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK1-eIF4E axis has been implicated in various cancers, making this compound a valuable tool for cancer research and drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 301.41 g/mol | [1] |

| Molecular Formula | C₁₆H₁₉N₃OS | [1] |

| MNK1 IC₅₀ | 21 nM | [1] |

| Solubility in DMSO | 225.0 mg/mL (746.5 mM) | [1] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [1][2][3][4] |

| Suggested Working Concentration Range | 10 nM - 10 µM (Cell line dependent) | |

| Storage of Stock Solution | -20°C or -80°C for long-term storage | [1] |

Signaling Pathway

This compound inhibits the phosphorylation of eIF4E by targeting MNK1. The following diagram illustrates the signaling pathway involved.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Sonicator

Protocol:

-

Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mM * 301.41 g/mol * Volume (L)

-

For 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.0141 mg of this compound.

-

-

Dissolve this compound in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add the corresponding volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 3.0141 mg).

-

Vortex the solution thoroughly.

-

For complete dissolution, sonicate the solution for 10-15 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure no particulates are present.

-

-

Aliquot and Store.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.[1]

-

Preparation of Working Solutions and Treatment of Cells

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Protocol:

-

Determine the final desired concentrations of this compound. Based on the IC₅₀ of 21 nM, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Calculate the dilution factor. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%.[2][3]

-

For a final DMSO concentration of 0.1%, the dilution factor from the stock solution should be at least 1:1000. For a 10 mM stock, this would result in a maximum final this compound concentration of 10 µM.

-

-

Prepare the working solution.

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare a series of intermediate dilutions to ensure accuracy.

-

Important: Add the this compound stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or vortexing to prevent precipitation of the compound.

-

-

Treat the cells.

-

Remove the existing medium from the cultured cells.

-

Add the prepared working solutions containing this compound to the respective wells or flasks.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

-

Incubate the cells for the desired experimental duration.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based experiment using this compound.

Stability Considerations

-

Prepare fresh working solutions for each experiment.

-

If long-term incubation is required, consider assessing the stability of this compound under your specific experimental conditions by incubating it in the media and analyzing its concentration over time using methods like HPLC-MS.

Troubleshooting

-

Compound Precipitation: If precipitation is observed upon dilution in aqueous media, try vortexing immediately after adding the DMSO stock to the media. Preparing intermediate dilutions in a mix of DMSO and media before the final dilution in media may also help. Ensure the final DMSO concentration is sufficient to maintain solubility at the tested compound concentration.

-

Cell Toxicity: If significant cell death is observed in the vehicle control, reduce the final DMSO concentration. If toxicity is observed only in the this compound-treated groups, it may be due to on-target effects. Perform a dose-response curve to determine a non-toxic working concentration.

-

Lack of Effect: If no biological effect is observed, confirm the activity of the compound by testing a positive control cell line known to be sensitive to MNK1 inhibition. Also, verify the concentration of your stock solution. The stability of the compound in your specific cell culture media over the duration of the experiment could also be a factor.

References

Application Notes and Protocols: KAT681 for Hepatocarcinogenesis Studies

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1] The pathogenesis of HCC is complex, involving multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][3] KAT681 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is frequently deregulated in HCC and plays a crucial role in tumor development and progression.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical hepatocarcinogenesis studies, including recommended dosages for both in vitro and in vivo models.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the c-Met kinase, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[2][3] Dysregulation of these pathways is a key driver in many HCC cases.[2] By blocking these signals, this compound is designed to inhibit tumor cell proliferation, induce apoptosis, and reduce angiogenesis.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

In Vitro IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined in various human HCC cell lines after 72 hours of continuous exposure.

| Cell Line | c-Met Status | IC₅₀ (nM) |

| Huh7 | Amplified | 15 |

| HepG2 | Wild-Type | 250 |

| SNU-449 | Amplified | 25 |

| PLC/PRF/5 | Wild-Type | 310 |

Table 1: In vitro potency of this compound against HCC cell lines.

In Vivo Efficacy in Xenograft Model

The anti-tumor efficacy of this compound was evaluated in an immunodeficient mouse model bearing Huh7 cell line-derived xenografts.

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily (PO) | 0 |

| This compound | 10 | Daily (PO) | 45 |

| This compound | 25 | Daily (PO) | 78 |

| This compound | 50 | Daily (PO) | 92 |

Table 2: In vivo efficacy of this compound in the Huh7 xenograft model after 21 days of treatment.

Maximum Tolerated Dose (MTD)

The MTD of this compound was determined in healthy CD-1 mice.[5]

| Species | Route of Administration | Dosing Schedule | MTD (mg/kg) |

| Mouse (CD-1) | Oral (PO) | Daily for 14 days | 75 |

| Mouse (CD-1) | Intraperitoneal (IP) | Daily for 14 days | 50 |

Table 3: Maximum Tolerated Dose of this compound in mice.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the IC₅₀ of this compound in HCC cell lines.

-

Cell Seeding: Plate HCC cells (e.g., Huh7, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium.

-

Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS/MTT reagent) to each well. Incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ values.

Figure 2: Workflow for in vitro cell viability assay.

Protocol 2: Western Blot for Target Engagement

This protocol verifies that this compound inhibits c-Met signaling in cells.

-

Cell Culture and Treatment: Grow Huh7 cells in 6-well plates to 70-80% confluency. Serum-starve the cells overnight.

-

Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Then, stimulate with 50 ng/mL HGF for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to determine the reduction in phosphorylation of c-Met and downstream targets.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in a mouse model.[6][7]

-